

# The Discovery and Synthesis of ALV2: A Selective Helios Degrader

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

This technical guide details the discovery and chemical synthesis of **ALV2**, a novel small molecule "molecular glue" that selectively induces the degradation of the Ikaros family transcription factor, Helios (IKZF2). **ALV2** operates by enhancing the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and Helios, leading to the ubiquitination and subsequent proteasomal degradation of Helios. This targeted protein degradation approach has significant therapeutic potential, particularly in immuno-oncology, due to the role of Helios in maintaining the suppressive function of regulatory T cells (Tregs). This document provides a comprehensive overview of the discovery, a plausible chemical synthesis pathway, quantitative biological data, and detailed experimental protocols relevant to the study of **ALV2**.

## **Discovery of ALV2**

The discovery of **ALV2** was the result of a structure-guided medicinal chemistry campaign aimed at developing small molecules that can induce the degradation of Helios (IKZF2).[1] The rationale for targeting Helios stems from its critical role in maintaining the stability and suppressive function of regulatory T cells (Tregs), which are often implicated in tumor immune evasion.[1]



The development of **ALV2** started from the observation that certain immunomodulatory drugs (IMiDs), like lenalidomide, can recruit neosubstrate proteins to the E3 ubiquitin ligase CRL4^CRBN^, leading to their degradation.[1] However, canonical IMiDs primarily target the Ikaros family members Ikaros (IKZF1) and Aiolos (IKZF3) for degradation, with little to no effect on Helios.[1]

The research team hypothesized that modifying the core chemical scaffold of these molecules could alter their substrate specificity. This led to the exploration of novel chemical entities, moving beyond the traditional phthalimide core. The initial efforts led to the development of a pan-Ikaros family degrader, ALV1, which could degrade Ikaros, Aiolos, and Helios. Through further optimization for selectivity, **ALV2** was discovered as a potent and selective degrader of Helios.[1]

## **Chemical Synthesis of ALV2**

While the primary literature does not provide a detailed step-by-step synthesis of **ALV2**, a plausible synthetic route can be devised based on the known synthesis of similar spirocyclic isoindolinone derivatives and related compounds. The synthesis would likely involve the construction of the core spiro[piperidine-4,3'-isoindolin]-1'-one scaffold followed by the attachment of the 2,6-dioxopiperidin-3-yl moiety.

A potential retrosynthetic analysis suggests the disconnection of the amide bond of the glutarimide ring and the spirocyclic core. The synthesis could proceed through the following key steps:

- Synthesis of the Spirocyclic Amine Intermediate: This could be achieved through various methods, including intramolecular cyclization strategies involving isoindolinone precursors.
- Coupling with the Glutarimide Moiety: The spirocyclic amine intermediate would then be coupled with a suitable derivative of 3-aminopiperidine-2,6-dione to form the final ALV2 compound.

The following diagram illustrates a generalized workflow for the synthesis of **ALV2**.





Click to download full resolution via product page

A plausible synthetic workflow for **ALV2**.

## **Quantitative Data**

The following tables summarize the key quantitative data for **ALV2** and its related compound, ALV1.

Table 1: In Vitro Binding and Dimerization



| Compound                                 | CRBN Binding IC50 (μM) | CRBN-IKZF2 Dimerization |
|------------------------------------------|------------------------|-------------------------|
| ALV2                                     | 0.57                   | Active                  |
| ALV1                                     | Not Reported           | Active                  |
| Lenalidomide                             | > 10                   | Inactive                |
| CC-885                                   | < 0.1                  | Active                  |
| [Data sourced from Wang et al., 2021][1] |                        |                         |

Table 2: Protein Degradation in Jurkat Cells (4-hour treatment)

| Protein                                                                          | ALV1 (1 μM) %<br>Degradation | ALV2 (1 μM) %<br>Degradation |
|----------------------------------------------------------------------------------|------------------------------|------------------------------|
| IKZF1 (Ikaros)                                                                   | > 90%                        | ~20%                         |
| IKZF2 (Helios)                                                                   | > 95%                        | > 95%                        |
| IKZF3 (Aiolos)                                                                   | > 90%                        | ~30%                         |
| GSPT1                                                                            | No significant degradation   | No significant degradation   |
| [Data estimated from immunoblotting and proteomics data in Wang et al., 2021][1] |                              |                              |

Table 3: Protein Degradation in Human Tregs (4-hour treatment)



| Protein                                                     | ALV1 (1 μM) %<br>Degradation | ALV2 (1 μM) %<br>Degradation |
|-------------------------------------------------------------|------------------------------|------------------------------|
| IKZF1 (Ikaros)                                              | > 90%                        | ~10%                         |
| IKZF2 (Helios)                                              | > 95%                        | > 95%                        |
| IKZF3 (Aiolos)                                              | > 90%                        | ~25%                         |
| IKZF4 (Eos)                                                 | > 90%                        | > 90%                        |
| ZMYM2                                                       | > 90%                        | > 90%                        |
| CK1α                                                        | ~50%                         | No significant degradation   |
| [Data sourced from proteomics data in Wang et al., 2021][1] |                              |                              |

## **Experimental Protocols**

# CRBN-IKZF2 Time-Resolved Fluorescence Energy Transfer (TR-FRET) Dimerization Assay

This assay biochemically validates the ability of **ALV2** to induce the formation of a ternary complex between CRBN and the zinc-finger 2 domain of IKZF2 (Helios).

#### Materials:

- Recombinant biotinylated DDB1ΔB-CRBN
- Recombinant biotinylated IKZF2 zinc-finger 2 domain
- Terbium-conjugated Streptavidin (Donor)
- BODIPY-conjugated tracer ligand (e.g., BODIPY-lenalidomide) or a fluorescently labeled antitag antibody for one of the proteins (Acceptor)
- ALV2 and control compounds
- Assay Buffer: 50 mM Tris pH 7.5, 200 mM NaCl, 1 mM TCEP, 0.1% Pluronic F-68



• 384-well microplates

#### Procedure:

- Prepare a master mix of biotinylated DDB1ΔB-CRBN and biotinylated IKZF2 zinc-finger 2 domain in the assay buffer.
- Add the terbium-conjugated streptavidin to the master mix.
- If using a displacement format, add the BODIPY-conjugated tracer.
- Dispense the protein-streptavidin mix into the wells of a 384-well plate.
- Add serial dilutions of ALV2 or control compounds to the wells.
- Incubate the plate at room temperature for 15-60 minutes, protected from light.
- Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements (e.g., excitation at 340 nm, emission at 665 nm for the acceptor and 620 nm for the donor).
- Calculate the ratio of the acceptor to donor fluorescence to determine the extent of dimerization.





Click to download full resolution via product page

Workflow for the TR-FRET Dimerization Assay.

## **Cellular Protein Degradation Assay (Immunoblotting)**

This protocol is used to assess the degradation of target proteins in a cellular context.

### Materials:

- · Jurkat cells or primary human Tregs
- RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin



- ALV2 and control compounds (e.g., ALV1, lenalidomide, DMSO)
- Proteasome inhibitor (e.g., MG132 or carfilzomib) as a control
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and nitrocellulose or PVDF membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against Helios (IKZF2), Ikaros (IKZF1), Aiolos (IKZF3), and a loading control (e.g., GAPDH or Vinculin)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate

#### Procedure:

- Culture Jurkat cells or human Tregs to the desired density.
- Treat the cells with serial dilutions of ALV2 or control compounds for the desired time (e.g., 4, 8, 24 hours). Include a DMSO vehicle control and a co-treatment with a proteasome inhibitor as a negative control for degradation.
- Harvest the cells by centrifugation and wash with cold PBS.
- Lyse the cells in lysis buffer on ice.
- Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.



- Separate the proteins by SDS-PAGE and transfer them to a membrane.
- Block the membrane and then incubate with the primary antibodies overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
- Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.

## **Quantitative Proteomics Analysis**

This protocol provides a global view of the selectivity of ALV2.

#### Materials:

- Jurkat cells or human Tregs
- ALV2 and DMSO control
- Lysis buffer for mass spectrometry (e.g., 8 M urea in 50 mM EPPS pH 8.5)
- DTT and iodoacetamide for reduction and alkylation
- Trypsin and/or Lys-C for protein digestion
- Tandem Mass Tag (TMT) reagents for multiplexing (optional)
- Solid-phase extraction (SPE) cartridges for peptide cleanup
- High-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap)

#### Procedure:

Treat cells with ALV2 or DMSO for the desired time (e.g., 4 hours).



- Harvest and lyse the cells in the appropriate lysis buffer.
- Reduce and alkylate the proteins.
- Digest the proteins into peptides using trypsin/Lys-C.
- (Optional) Label the peptides with TMT reagents for multiplexed analysis.
- Clean up the peptides using SPE.
- Analyze the peptides by LC-MS/MS.
- Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the proteins.
- Perform statistical analysis to identify proteins that are significantly degraded upon ALV2 treatment.

## **Signaling Pathway**

The mechanism of action of **ALV2** involves the hijacking of the CRL4^CRBN^ E3 ubiquitin ligase to induce the degradation of Helios (IKZF2). The following diagram illustrates this signaling pathway.





Click to download full resolution via product page

Mechanism of ALV2-induced Helios degradation.



## Conclusion

**ALV2** represents a significant advancement in the field of targeted protein degradation. Its ability to selectively induce the degradation of Helios (IKZF2) provides a powerful research tool for studying the function of this transcription factor and holds promise for the development of novel immunotherapies. This technical guide has provided a comprehensive overview of the discovery, a plausible synthetic pathway, quantitative biological data, and detailed experimental protocols for **ALV2**, which should serve as a valuable resource for researchers in the field. Further investigation into the in vivo efficacy and safety of **ALV2** and its analogs is warranted to fully explore its therapeutic potential.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Acute pharmacological degradation of Helios destabilizes regulatory T cells PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Synthesis of ALV2: A Selective Helios Degrader]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827672#discovery-and-chemical-synthesis-of-the-alv2-compound]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com